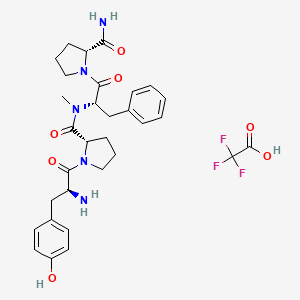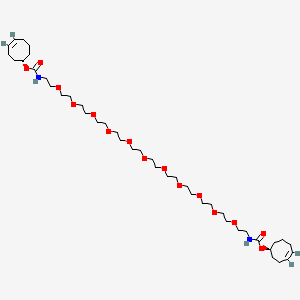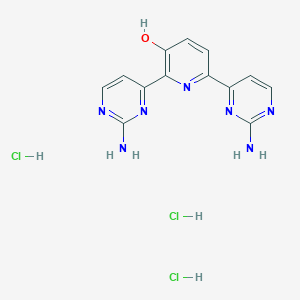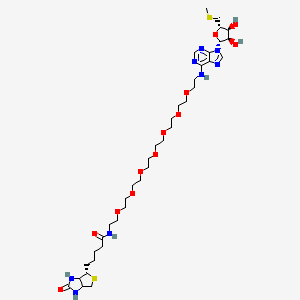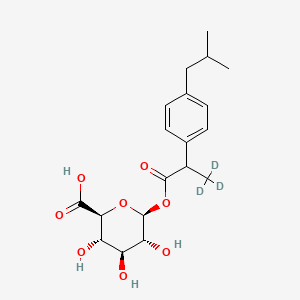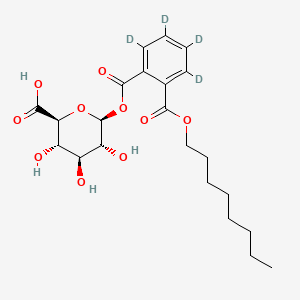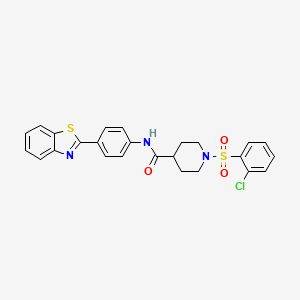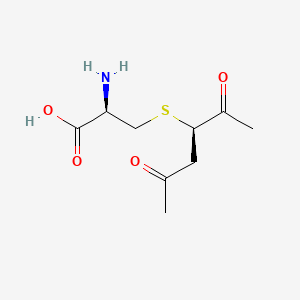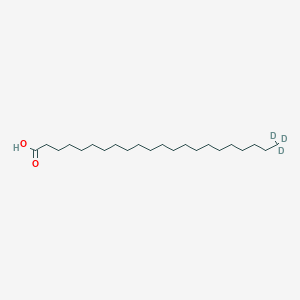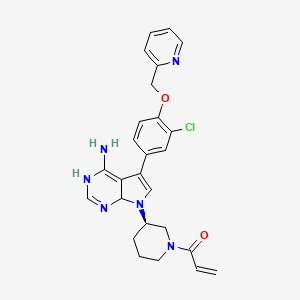
Egfr-IN-34
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Egfr-IN-34 is a low-toxicity, acrylamide derivative antitumor agent that acts as a potent inhibitor of the epidermal growth factor receptor (EGFR). Overexpression and mutation of the epidermal growth factor receptor have been shown to lead to uncontrolled cell growth and are associated with the progression of most cancer diseases, especially non-small cell lung cancer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Egfr-IN-34 involves the synthesis of acrylamide derivatives. The specific synthetic routes and reaction conditions are detailed in patent documents and scientific literature. For example, one method involves the reaction of specific acrylamide precursors under controlled conditions to yield the desired compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the compound. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions: Egfr-IN-34 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
Egfr-IN-34 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying acrylamide derivatives and their reactions.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Industry: Utilized in the development of new antitumor agents and pharmaceuticals.
Wirkmechanismus
Egfr-IN-34 exerts its effects by inhibiting the epidermal growth factor receptor tyrosine kinase. This inhibition prevents the receptor from activating downstream signaling pathways that promote cell proliferation and survival. By blocking these pathways, this compound effectively reduces uncontrolled cell growth and tumor progression .
Vergleich Mit ähnlichen Verbindungen
Egfr-IN-34 is unique among EGFR inhibitors due to its low toxicity and high potency. Similar compounds include:
Erlotinib: Another EGFR inhibitor used in cancer therapy.
Gefitinib: An EGFR inhibitor with a similar mechanism of action.
Afatinib: A broader-spectrum EGFR inhibitor that also targets other members of the ErbB family.
This compound stands out due to its specific targeting of EGFR mutations and its potential for reduced side effects compared to other inhibitors .
Eigenschaften
Molekularformel |
C26H27ClN6O2 |
|---|---|
Molekulargewicht |
491.0 g/mol |
IUPAC-Name |
1-[(3R)-3-[4-amino-5-[3-chloro-4-(pyridin-2-ylmethoxy)phenyl]-3,7a-dihydropyrrolo[2,3-d]pyrimidin-7-yl]piperidin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C26H27ClN6O2/c1-2-23(34)32-11-5-7-19(13-32)33-14-20(24-25(28)30-16-31-26(24)33)17-8-9-22(21(27)12-17)35-15-18-6-3-4-10-29-18/h2-4,6,8-10,12,14,16,19,26H,1,5,7,11,13,15,28H2,(H,30,31)/t19-,26?/m1/s1 |
InChI-Schlüssel |
YFQVIDHPRPGTRQ-ICCFGIFFSA-N |
Isomerische SMILES |
C=CC(=O)N1CCC[C@H](C1)N2C=C(C3=C(NC=NC32)N)C4=CC(=C(C=C4)OCC5=CC=CC=N5)Cl |
Kanonische SMILES |
C=CC(=O)N1CCCC(C1)N2C=C(C3=C(NC=NC32)N)C4=CC(=C(C=C4)OCC5=CC=CC=N5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


